Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate is an organic compound with the molecular formula C10H14N2O2. It belongs to the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst. The reaction is carried out under reflux conditions for several hours to yield the desired product. The general reaction scheme is as follows:
- Ethyl acetoacetate + Urea → this compound
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
- Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
- Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
- Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its lipophilicity and influence its interaction with biological targets.
Properties
CAS No. |
99169-93-4 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-4-9-11-6-8(7(3)12-9)10(13)14-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
OZQFDVQNFFHLEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C(=N1)C)C(=O)OCC |
Origin of Product |
United States |
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